(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol
Overview
Description
“(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol” is a chemical compound with the CAS Number: 1493352-05-8 . It has a molecular weight of 236.36 . The IUPAC name for this compound is (4-isopropylcyclohexyl) (1-methyl-1H-pyrazol-5-yl)methanol . It is typically stored at room temperature and is available in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.36 . It is typically stored at room temperature and is available in the form of an oil .Scientific Research Applications
Synthesis and Characterization
- The synthesis of pyrazoles and their derivatives, closely related to (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol, is significant due to their applications in the pharmaceutical and agrochemical industries. For example, 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol has been synthesized and characterized, with studies on its crystal growth and properties like thermal stability and dielectric behavior (Vyas et al., 2012).
Anticancer and Antimicrobial Applications
- Novel biologically potent heterocyclic compounds, incorporating pyrazole structures, have been synthesized and tested for their anticancer and antimicrobial activities. Such studies indicate the potential of these compounds in pharmaceutical applications (Katariya et al., 2021).
Molecular Docking Studies
- Molecular docking studies of pyrazole-based compounds have provided insights into their interaction with biological targets, highlighting their potential as drugs to overcome microbial resistance (Katariya et al., 2021).
Applications in Material Science
- Certain pyrazole derivatives have been explored for their use in materials science, such as in the formation of Co(II) complexes. These complexes have shown potential applications, like in the polymerization of methyl methacrylate (Choi et al., 2015).
Environmental Applications
- The environmentally friendly synthesis of pyrazolic carboxylic α-amino esters, which includes pyrazole alcohols, has been studied, highlighting the potential of these compounds in developing new active biomolecules (Mabrouk et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol’s action are currently unknown. Understanding these effects requires further experimental studies .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-propan-2-ylcyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYSTBAJVPGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C2=CC=NN2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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